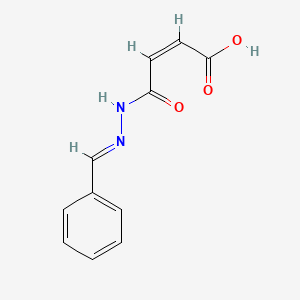
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) is an organic compound that features a benzylidenehydrazinyl group attached to a butenoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) typically involves the condensation of benzaldehyde with hydrazine to form benzylidenehydrazine. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific molecular targets in cells can lead to the development of new treatments for diseases such as cancer or infectious diseases.
Industry
In industrial applications, 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes.
作用机制
The mechanism of action of 2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
Benzylidenehydrazine derivatives: Compounds with similar structures but different substituents on the benzylidenehydrazine group.
Butenoic acid derivatives: Compounds with variations in the substituents on the butenoic acid backbone.
Uniqueness
2-Butenedioic acid (Z)-, mono((phenylmethylene)hydrazide) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
94946-34-6 |
|---|---|
分子式 |
C11H10N2O3 |
分子量 |
218.21 g/mol |
IUPAC 名称 |
(Z)-4-[(2E)-2-benzylidenehydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10N2O3/c14-10(6-7-11(15)16)13-12-8-9-4-2-1-3-5-9/h1-8H,(H,13,14)(H,15,16)/b7-6-,12-8+ |
InChI 键 |
LYKKLVHFALVLLA-UGLNBITBSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)/C=C\C(=O)O |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)C=CC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C=NNC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


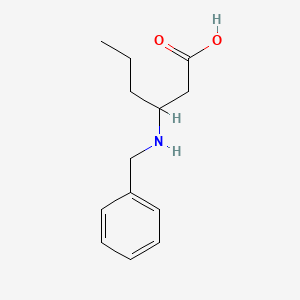
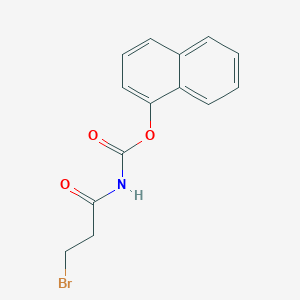


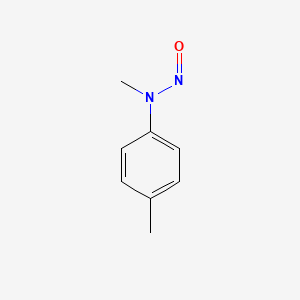
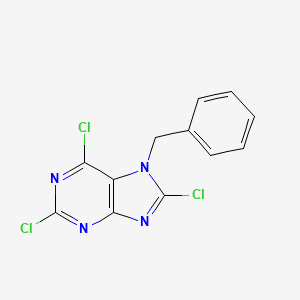
![2,5,6,7-Tetrahydro-3H-cyclopenta[C]pyridin-3-one](/img/structure/B1661696.png)
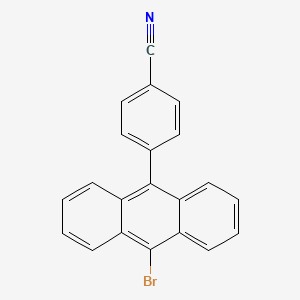
![N'-Hydroxy-3-[3-(trifluoromethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-2-yl]propanimidamide](/img/structure/B1661700.png)
![tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methoxy}piperidine-1-carboxylate](/img/structure/B1661701.png)
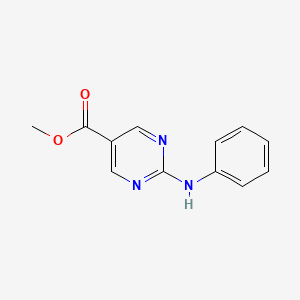
![2,5-Pyrrolidinedione, 1-[[(methyldithio)acetyl]oxy]-](/img/structure/B1661703.png)
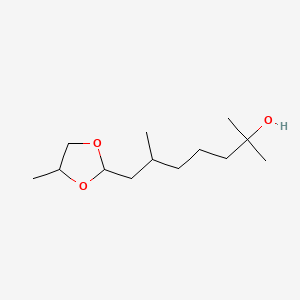
![2-[4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1661708.png)
